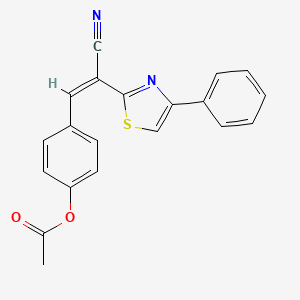

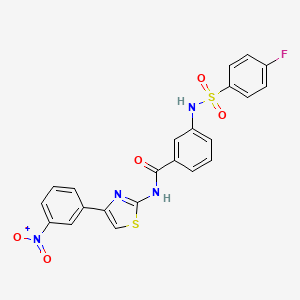

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The provided papers focus on the synthesis, characterization, and crystal structure analysis of organotin compounds with vinyl stannane moieties. These compounds are of interest due to their potential applications in organic synthesis and materials science. The first paper discusses the synthesis of cycloheptanol derivatives with a (Z)-1-[2-(triarylstannyl)vinyl] moiety, while the second paper explores similar chemistry with indanol as the core structure .

Synthesis Analysis

In the first study, the authors describe the synthesis of (Z)-1-[2-(triphenylstannyl)vinyl]-1-cycloheptanol and its p-tolyl analogue through the reaction of cycloheptanol with triphenyltin hydride. The paper also details the halodemetallation of these compounds using halogens to yield various halide derivatives . The second paper outlines the synthesis of (Z)-1-[2-(Triphenylstannyl)vinyl]-1-indanol by reacting 1-ethynylindanol with triphenyltin hydride. This compound was further esterified and reacted with dibutyltin oxide and triphenyltin hydroxide to yield additional derivatives. Substitution of the phenyl groups with halogens led to the formation of mono- and dihalide derivatives .

Molecular Structure Analysis

Both papers employed single-crystal X-ray diffraction analysis to determine the molecular structures of the synthesized compounds. In the first paper, the tin atoms in the cycloheptanol derivatives were found to have a distorted tetrahedral geometry, with a notable intramolecular interaction between the tin and hydroxyl oxygen atoms. This distortion was attributed to the steric demands of the substituents . The second paper reported a distorted trigonal bipyramidal structure for the tin atom in the indanol derivative, with a weak intramolecular interaction between the tin and hydroxyl oxygen atoms. The degree of distortion and the Lewis acidity of the tin atoms were influenced by the nature of the substituents and the presence of halogens .

Chemical Reactions Analysis

The halodemetallation reactions described in the first paper are significant as they provide a route to synthesize various halide derivatives from the initial stannane compounds. These reactions involve the substitution of the triphenylstannyl group with halogens such as iodine, bromine, and chlorine . In the second paper, the esterification and subsequent reactions with tin oxides and hydroxides demonstrate the versatility of the vinyl stannane moiety in further synthetic transformations .

Physical and Chemical Properties Analysis

The characterization of the synthesized compounds was performed using 1H NMR, 13C NMR, 119Sn NMR, 119Sn Mossbauer spectroscopy, and FT-IR spectroscopy. These techniques provided detailed information about the physical and chemical properties of the compounds, such as the nature of the tin-carbon bonds, the electronic environment of the tin atoms, and the presence of functional groups. Elemental analysis was also conducted to confirm the composition of the compounds .

科学的研究の応用

Polymerization Studies

Polymer Synthesis and Modification : The synthesis and modification of vinyl polymers through xanthate-mediated polymerization have been explored, demonstrating the application of similar vinyl acetate compounds in creating degradable vinyl polymers (Bell et al., 2015).

Advanced Polymerization Techniques : Research on the reactivity of N-vinylcarbazole in RAFT polymerization highlights the potential for controlling the synthesis of homopolymers and block copolymers, which could be relevant for compounds like (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate (Keddie et al., 2013).

Photocatalysis in Polymerization : Innovations in photocatalyst-free and blue light-induced RAFT polymerization of vinyl acetate at ambient temperature showcase the advancements in polymerization techniques that could be applied to similar compounds (Ding et al., 2015).

Organic Synthesis and Catalysis

Synthesis of Isothiazoles : Electrosynthesis of isothiazoles from vinyl sulfones has been studied, where compounds similar to (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate are used as precursors (Kunugi et al., 1999).

Catalytic Synthesis : Research on allyl sulfones and their use in palladium-catalyzed zinc-ene cyclization is relevant for understanding how similar compounds might be synthesized and utilized in organic chemistry (Deng et al., 2005).

Chemical Sensing and Detection

- Fluorescent Probing : Studies on the use of π-conjugated cyanostilbene derivatives for the selective detection of metal ions demonstrate the potential application of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate in chemical sensing and detection (Wang et al., 2015).

Material Science and Nanotechnology

- Nanocomposite Development : Research into the thermal properties and flammability performance of poly(vinyl alcohol)/α-zirconium phosphate nanocomposites indicates the significance of vinyl acetate-based compounds in material science (Lu et al., 2011).

特性

IUPAC Name |

[4-[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-14(23)24-18-9-7-15(8-10-18)11-17(12-21)20-22-19(13-25-20)16-5-3-2-4-6-16/h2-11,13H,1H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCSLTYNUDOVEK-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)

![N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2542185.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542194.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2542196.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2542197.png)

![6-Benzyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2542198.png)